molecular formula C5H3BrIN B1523276 3-Bromo-4-iodopyridine CAS No. 89167-19-1

3-Bromo-4-iodopyridine

Cat. No. B1523276
CAS RN: 89167-19-1
M. Wt: 283.89 g/mol
InChI Key: LKDNPXCBLVOBRP-UHFFFAOYSA-N
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Description

3-Bromo-4-iodopyridine is a chemical compound with the molecular formula C5H3BrIN and a molecular weight of 283.89 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-iodopyridine is made possible by attaching a functional group containing iodine to the third carbon position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-iodopyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Theoretical investigations of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been carried out, where the molecular structures of the title compound have been optimized . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

3-Bromo-4-iodopyridine is a solid substance with a molecular weight of 283.89 . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Its water solubility is 0.0829 mg/ml .

Scientific Research Applications

Synthesis and Structural Analysis

3-Bromo-4-iodopyridine is significant in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, Bunker et al. (2008) reported the synthesis of 3-amino-5-bromo-2-iodopyridine, highlighting its potential as a building block in organic synthesis (Bunker et al., 2008). Similarly, Duan et al. (2004) described the synthesis of 2-bromo-4-iodopyridine through a 'halogen dance' reaction, showcasing its utility as a key intermediate in the synthesis of various pyridine derivatives (Duan et al., 2004).

Chemical Reactivity and Functionalization

The reactivity of halopyridines, including 3-bromo-4-iodopyridine, is a crucial aspect of their use in chemical synthesis. Pieterse and Hertog (2010) explored the rearrangements in halopyridines, shedding light on their reaction mechanisms (Pieterse & Hertog, 2010). Additionally, Song et al. (2004) investigated the use of 5-bromo-2-iodopyridine in synthesizing functionalized pyridines, demonstrating its versatility in organic synthesis (Song et al., 2004).

Crystal Engineering and Molecular Interactions

Halopyridines, including 3-bromo-4-iodopyridine derivatives, are also utilized in crystal engineering. Saha et al. (2005) discussed the formation of molecular tapes in crystal structures involving halogen and hydrogen bonds, showcasing the role of halopyridines in crystallography (Saha et al., 2005). This application is crucial for understanding molecular interactions and designing new materials.

Safety And Hazards

3-Bromo-4-iodopyridine is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-bromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDNPXCBLVOBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680551
Record name 3-Bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodopyridine

CAS RN

89167-19-1
Record name 3-Bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89167-19-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AMS Riel, DA Decato, J Sun, CJ Massena… - Chemical …, 2018 - pubs.rsc.org
… Precursors 3 and 5 were synthesized by Sonogashira cross coupling 2 at the iodo-functionality of 3-bromo-4-iodopyridine or 4-iodopyridine, respectively. The XB donor iodines of 4 …
Number of citations: 84 pubs.rsc.org
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …
T Imahori, M Uchiyama, T Sakamoto… - Chemical …, 2001 - pubs.rsc.org
… gave 3-bromo-2-iodopyridine (11) in 68% yield, whereas the zincation of 9 with DA-zincate occurred predominantly at the 4-position and treatment with I 2 gave 3-bromo- 4-iodopyridine …
Number of citations: 95 pubs.rsc.org
K Inoue, K Okano - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… The reaction conditions provided 3-bromo-2-iodopyridine (121) and 3-bromo-4-iodopyridine (122) in 83% and 13% yields, respectively. This in situ transmetalation of the generated 2-…
Number of citations: 16 onlinelibrary.wiley.com
TR Puleo, DR Klaus, JS Bandar - Journal of the American …, 2021 - ACS Publications
… When alcohol is excluded from the optimized reaction conditions with the model substrates thiazole (1) or 3-bromopyridine (8), 2-bromothiazole and 3-bromo-4-iodopyridine are …
Number of citations: 14 pubs.acs.org
S Durben, T Baumgartner - Inorganic Chemistry, 2011 - ACS Publications
… 3-azadibenzophospholes 3 was obtained via a facile approach starting from commercially available 3-bromopyridine 10 (Scheme 2), which was converted to 3-bromo-4-iodopyridine 11 …
Number of citations: 53 pubs.acs.org
PNW Baxter - Chemistry–A European Journal, 2003 - Wiley Online Library
The new twistophane 4 has been synthesised, which comprises a conjugated dehydropyridoannulene‐type macrocyclic scaffold with outwardly projecting nitrogen‐donor sites for …
S Durben - 2011 - prism.ucalgary.ca
In the course of the work presented here, t-conjugated materials incorporating annulated phosphole units have been investigated. Chapters Two and Three are concerned with the …
Number of citations: 0 prism.ucalgary.ca
T Chatterjee, WY Hung, WF Tang, HF Chen, KT Wong - Organic Electronics, 2017 - Elsevier
… We prepared 2b through a Suzuki coupling of 4-pyridinylboronic acid with 3-bromo-4-iodopyridine which was in turn synthesized by iodination of LDA deprotonated 3-bromopyridine at −…
Number of citations: 19 www.sciencedirect.com
M Jörg, ET van der Westhuizen, Y Lu, KHC Choy… - European Journal of …, 2023 - Elsevier
Translation of muscarinic acetylcholine receptor (mAChR) agonists into clinically used therapeutic agents has been difficult due to their poor subtype selectivity. M 4 mAChR subtype-…
Number of citations: 0 www.sciencedirect.com

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